molecular formula C10H8F13I B3133302 1-Iodo-4-(perfluorohexyl)butane CAS No. 38565-61-6

1-Iodo-4-(perfluorohexyl)butane

Cat. No.: B3133302
CAS No.: 38565-61-6
M. Wt: 502.05 g/mol
InChI Key: VRCPRBGZFGTRGS-UHFFFAOYSA-N
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Description

1-Iodo-4-(perfluorohexyl)butane is a halogenated organic compound with the molecular formula C10H8F13I and a molecular weight of 502.05 g/mol. This compound is characterized by its unique structure, which includes a perfluorohexyl group attached to a butane backbone with an iodine atom at the terminal position. It is widely used in scientific and industrial research due to its distinctive chemical properties.

Preparation Methods

1-Iodo-4-(perfluorohexyl)butane can be synthesized through various synthetic routes. One common method involves the reaction of perfluorohexyl iodide with 1-butene under specific conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-Iodo-4-(perfluorohexyl)butane undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.

    Reduction Reactions: The compound can be reduced to form various products depending on the reducing agents used.

    Oxidation Reactions: Oxidation can lead to the formation of different oxidized products. Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate.

Scientific Research Applications

1-Iodo-4-(perfluorohexyl)butane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Employed in the study of biological systems due to its unique properties.

    Medicine: Investigated for potential use in drug development and delivery systems.

    Industry: Utilized in the production of surfactants, lubricants, and cleaning agents.

Mechanism of Action

The mechanism of action of 1-Iodo-4-(perfluorohexyl)butane involves its interaction with molecular targets through its perfluoroalkyl chain and iodine atom. The compound’s effects are mediated by its ability to participate in various chemical reactions, leading to the formation of new products with desired properties. The molecular pathways involved depend on the specific application and the nature of the interactions with other molecules .

Comparison with Similar Compounds

1-Iodo-4-(perfluorohexyl)butane can be compared with other perfluoroalkyl halides, such as perfluoroalkyl bromides and iodides. These compounds share similar structural features but differ in their reactivity and applications. For example:

    Perfluoroalkyl Bromides: Often used as fire-extinguishing agents and intermediates in the synthesis of other fluorinated compounds.

    Perfluoroalkyl Iodides: . The uniqueness of this compound lies in its specific structure, which imparts distinct properties and makes it suitable for specialized applications.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-10-iododecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F13I/c11-5(12,3-1-2-4-24)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCPRBGZFGTRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCI)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F13I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30784341
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-10-iododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30784341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38565-61-6
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-10-iododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30784341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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